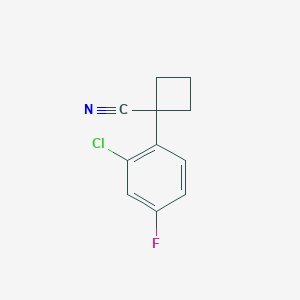

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

CAS No.:

Cat. No.: VC15738614

Molecular Formula: C11H9ClFN

Molecular Weight: 209.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClFN |

|---|---|

| Molecular Weight | 209.65 g/mol |

| IUPAC Name | 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile |

| Standard InChI | InChI=1S/C11H9ClFN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |

| Standard InChI Key | KOFIWRGELJIVMD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(C#N)C2=C(C=C(C=C2)F)Cl |

Introduction

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a complex organic compound featuring a cyclobutane ring attached to a phenyl group that contains both chlorine and fluorine substituents. The compound's molecular formula is C11H9ClFN, with a molecular weight of approximately 209.65 g/mol . This unique structure, which includes a cyano group, contributes to its potential applications in various fields, particularly in pharmaceutical research due to its structural complexity and potential bioactivity.

Structural Features

The compound's structure is characterized by:

-

Cyclobutane Ring: A four-membered ring, which is relatively rare in natural compounds but is used in synthetic chemistry for its unique reactivity.

-

Phenyl Group: Attached to the cyclobutane ring, this group contains both chlorine and fluorine substituents, which can significantly affect the compound's electronic properties and reactivity.

-

Cyano Group: This functional group is known for its ability to participate in a wide range of organic reactions, making it a valuable component for further chemical modifications.

Synthesis Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be achieved through several methods, which typically involve the formation of the cyclobutane ring and subsequent attachment of the phenyl group with its halogen substituents. These methods allow for the efficient production of the compound with desired purity and yield.

Potential Applications

Given its structural complexity and potential bioactivity, this compound is of interest for various applications, particularly in the pharmaceutical industry. Its unique arrangement of atoms could confer distinct chemical behaviors and biological activities, making it a candidate for further research in drug development.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, cyano group, chlorine and fluorine on phenyl ring | Potentially high bioactivity due to complex structure |

| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, single chlorine on phenyl ring | Less complex halogenation, potentially lower bioactivity |

| 1-(4-Fluorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, single fluorine on phenyl ring | Different electronic properties, potentially affecting reactivity |

| 2-(2-Chloro-4-fluorophenyl)propionitrile | Propionitrile instead of cyclobutane ring | Variation in reactivity due to chain length |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume